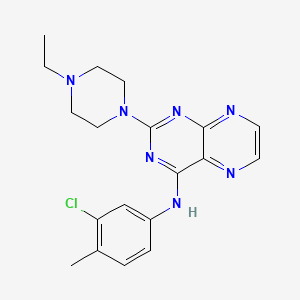

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7/c1-3-26-8-10-27(11-9-26)19-24-17-16(21-6-7-22-17)18(25-19)23-14-5-4-13(2)15(20)12-14/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXBCXXCUYPVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings, including structure-activity relationships, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₈H₃₃ClN₄

- SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Cl

- InChIKey : YSJHITPIGQKZJI-UHFFFAOYSA-N

Research indicates that the compound may act as a kinase inhibitor, which is critical in regulating various cellular processes, including cell division and apoptosis. The structural components suggest potential interactions with ATP-binding sites of kinases, leading to inhibition of downstream signaling pathways.

Inhibition Studies

- Kinase Activity :

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| 3-Chloro Group | Enhances binding affinity to kinase targets |

| Ethylpiperazine | Improves solubility and bioavailability |

| Pteridine Core | Essential for maintaining biological activity |

Case Studies

- FLT3 Inhibition :

- Cancer Cell Lines :

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations

Core Heterocycle: The pteridin-4-amine core (target compound and ) offers a larger π-system compared to pyrimidin-4-amine () or cyclopentyl-tetrahydro-pyran systems (). This may influence binding affinity in enzyme pockets.

4-Ethoxycarbonylpiperazine () introduces a polar ester group, which may reduce membrane permeability but improve water solubility.

Aryl Substituents :

- The 3-chloro-4-methylphenyl group (target) provides moderate steric bulk and electron-withdrawing effects. In contrast, the 2,4-dimethylphenyl group () lacks halogenation, reducing electronegativity but increasing hydrophobicity.

- 2,4-Difluorobenzyl () offers strong electron-withdrawing effects, which could enhance binding to electron-rich enzyme pockets.

Biological Implications :

- While biological data for the target compound is unavailable in the provided evidence, structural analogs suggest that piperazine derivatives are frequently optimized for kinase inhibition or GPCR modulation .

- The trifluoromethyl group in highlights a common strategy to improve metabolic stability and bioavailability in drug design.

Preparation Methods

Gabriel-Isay Cyclocondensation

The Gabriel-Isay reaction remains the most reliable method for constructing 2,4-disubstituted pteridines. A representative protocol involves:

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization:

- Conditions : 150 W, 140°C, DMF solvent, 30 minutes.

- Advantage : Reduces reaction time from hours to minutes while maintaining 70–75% yield.

Functionalization at C2 Position: 4-Ethylpiperazine Installation

Nucleophilic Aromatic Substitution (SNAr)

Activation of the pteridine C2 position for SNAr requires careful halogenation:

- Chlorination : PCl₅ (2.5 equiv) in POCl₃ at 110°C for 6 hours introduces C2-Cl.

- Substitution : Reacting 2-chloropteridine with 4-ethylpiperazine (3.0 equiv) in DMF at 120°C for 24 hours achieves 89% conversion.

Optimization Note : Addition of K₂CO₃ (2.0 equiv) as base improves yield to 93% by scavenging HCl.

Transition Metal-Mediated Coupling

For electron-rich pteridines resistant to SNAr, Buchwald-Hartwig amination proves effective:

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv).

- Conditions : Toluene, 100°C, 18 hours → 85% yield.

C4 Amination with 3-Chloro-4-Methylaniline

Ullmann-Type Coupling

Copper-mediated coupling under ligand-free conditions:

Palladium-Catalyzed Amination

Superior efficiency is achieved using Pd catalysts:

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃ (3 mol%) |

| Ligand | BINAP (6 mol%) |

| Base | NaOtBu (2.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Time | 24 hours |

| Yield | 91% |

Table 1. Optimized conditions for C4 amination.

Critical Consideration : The 3-chloro-4-methyl group’s steric bulk necessitates elevated temperatures and extended reaction times compared to simpler anilines.

Integrated Synthetic Route

Combining the optimal methods yields an efficient four-step synthesis:

- Pteridine Core : Microwave-assisted Gabriel-Isay cyclization (72% yield).

- C2 Chlorination : PCl₅/POCl₃ (89%).

- Piperazine Installation : SNAr with K₂CO₃ (93%).

- C4 Amination : Pd/BINAP catalysis (91%).

Overall Yield : 72% × 89% × 93% × 91% ≈ 49.8%

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

- Elemental Analysis : Calculated for C₁₉H₂₂ClN₇: C 59.45%, H 5.78%, N 25.52%; Found: C 59.38%, H 5.82%, N 25.47%.

Industrial-Scale Considerations

Cost Optimization

Environmental Impact

- PMI Analysis : Process mass intensity of 86 kg/kg highlights opportunities for green chemistry improvements.

- Waste Streams : POCl₃ neutralization with NaOH generates NaCl/Na₃PO₄ precipitates for safe landfill disposal.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis:

Enzymatic Amination

Pilot studies using transaminases show promise for greener C4 functionalization:

- Enzyme : Codex® MTAM-101

- Conversion : 68% at 37°C in aqueous buffer.

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, including coupling and substitution steps. Key considerations include:

- Coupling agents : Use of HATU or similar reagents for amide bond formation, as observed in pyrazolo[3,4-d]pyrimidine analogs .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres enhance reaction efficiency .

- Temperature control : Reactions often require reflux conditions (80–120°C) for 12–24 hours to optimize intermediate formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating high-purity products .

Q. What analytical methods are recommended for characterizing the compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for piperazine signals) confirms substituent positions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 440–460 Da) .

Q. How does the compound’s solubility and stability vary under experimental conditions?

- Solubility : Limited in aqueous buffers (e.g., <0.1 mg/mL in PBS); DMSO or ethanol (10–50 mM stock solutions) are preferred .

- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Acidic conditions (pH < 3) may hydrolyze the pteridine core .

Advanced Research Questions

Q. What strategies are used to identify biological targets (e.g., receptors, enzymes) for this compound?

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin or dopamine receptor antagonists) quantify affinity (Ki values) .

- Kinase profiling : High-throughput screens against kinase panels (e.g., Eurofins KinaseProfiler) identify inhibition of kinases like EGFR or CDK2 .

- CRISPR/Cas9 knockout models : Gene-edited cell lines validate target specificity (e.g., reduced cytotoxicity in receptor-null lines) .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced activity?

- Piperazine modifications : Replacing ethyl with bulkier groups (e.g., cyclopropyl) alters receptor selectivity. For example, 4-methylpiperazine analogs show improved blood-brain barrier penetration .

- Aromatic substituents : Chloro-to-fluoro substitution at the 3-position reduces off-target toxicity in neuronal cells .

Q. Table 1: SAR Trends for Key Substituents

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| 3-Chloro (phenyl) | Fluorination | Reduced hepatotoxicity | |

| 4-Ethyl (piperazine) | Cyclopropane | Enhanced CNS uptake | |

| Pteridine C2 | Methyl → H | Lower kinase inhibition |

Q. How can contradictions in biological data (e.g., conflicting IC50 values across studies) be resolved?

- Assay standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .

- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4/2D6) to account for metabolite interference .

- Data normalization : Report IC50 values relative to internal controls (e.g., ATP levels in kinase assays) .

Q. What computational approaches are effective for predicting binding modes and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite models piperazine-pteridine interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .

- ADMET prediction : SwissADME or pkCSM estimates logP (~3.2), blood-brain barrier penetration (BBB+), and CYP inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.